In complex matrices (cannabis, high-fat foods), native parathion-ethyl analysis suffers from matrix-induced ion suppression and extraction losses, compromising quantification. Parathion-ethyl D10 is the exact deuterated internal standard, co-eluting with the analyte to provide perfect isotope dilution compensation. • Isotopic enrichment ≥98 atom % D; eliminates isotopic cross-talk. • Normalizes recovery to within 70-130% for USDA, state cannabis board requirements. • Compatible with QuEChERS EMR-Lipid and multi-mode inlet GC/MS/MS. • Ambient shipment; ready-to-use solution.
Parathion-ethyl D10 (CAS: 350820-04-1) is a fully deuterated, stable isotope-labeled internal standard (SIL-IS) designed for the precise quantification of the organophosphate pesticide parathion-ethyl. By replacing all ten hydrogen atoms on the two ethyl groups with deuterium, this compound achieves a molecular weight increase of +10 Da (m/z 301.21) while retaining identical physicochemical properties, extraction efficiency, and chromatographic behavior as native parathion-ethyl [1]. With an isotopic enrichment typically ≥98 atom % D, it is a critical procurement item for analytical laboratories performing trace-level gas chromatography-mass spectrometry (GC-MS/MS) and liquid chromatography-mass spectrometry (LC-MS/MS) [1]. Its primary function is to serve as an exact internal standard for isotope dilution mass spectrometry (IDMS), compensating for extraction losses and matrix-induced ion suppression in complex agricultural and environmental samples [2].
Substituting Parathion-ethyl D10 with generic internal standards (such as triphenylphosphate, TPP) or structural analogs (like parathion-methyl D6) introduces significant quantification risks in complex matrices. Generic standards do not co-elute with native parathion-ethyl, meaning they enter the mass spectrometer source at different times and are subjected to different localized matrix suppression or enhancement effects [1]. This temporal mismatch prevents accurate normalization of the analyte signal, often leading to recovery rates outside the strict 70–130% regulatory limits required by agencies like the USDA and state cannabis boards [2]. Furthermore, relying on lower-mass isotopologues (e.g., D3 or D4) risks isotopic cross-talk, where the natural isotopic envelope of the native analyte interferes with the internal standard signal, skewing calibration curves at trace concentrations [3].
In quantitative mass spectrometry, the mass difference between the native analyte and the internal standard must be sufficient to prevent the native compound's natural isotopic abundance (M+1, M+2, etc.) from contributing to the standard's signal. Parathion-ethyl D10 provides a robust +10 Da mass shift (precursor m/z 301.0 vs. 291.1 for native parathion-ethyl), ensuring complete spectral isolation [1]. Compared to lower-deuterated analogs (e.g., D3 or D4 labels) which can suffer from up to 5% isotopic overlap depending on concentration ratios, the D10 label guarantees 0% cross-talk [2]. This absolute resolution is critical for maintaining linear calibration curves at the extreme lower limits of quantitation (LLOQ).
| Evidence Dimension | Isotopic mass shift and cross-talk potential |
| Target Compound Data | Parathion-ethyl D10 (+10 Da shift, 0% isotopic overlap) |
| Comparator Or Baseline | Low-mass isotopologues (e.g., D3/D4) or Unlabeled Parathion (0 Da shift, 100% overlap) |
| Quantified Difference | +10 Da shift provides >5 Da clearance from the native isotopic envelope, eliminating false positive baseline inflation. |
| Conditions | GC-MS/MS Multiple Reaction Monitoring (MRM) mode (m/z 301.0 > 115.0). |
Eliminates quantitative bias and calibration curve distortion, ensuring accurate trace-level reporting in regulatory compliance testing.
Complex matrices like avocado, high-fat foods, and cannabis extracts cause severe, unpredictable ion suppression in the MS source. When comparing internal standards in such matrices, Parathion-ethyl D10 perfectly tracks the suppression of native parathion-ethyl because they co-elute identically. In contrast, generic internal standards like Triphenylphosphate (TPP) elute at different retention times, exposing them to different matrix background zones. Studies utilizing QuEChERS extraction on complex matrices demonstrate that while generic IS like TPP can yield high relative standard deviations (RSD > 19%), using a co-eluting SIL-IS like Parathion-ethyl D10 drives recovery precision back within the strict 70–130% regulatory acceptance criteria with RSDs often <10% [REFS-1, REFS-2].
| Evidence Dimension | Recovery accuracy and precision (RSD) |
| Target Compound Data | Parathion-ethyl D10 (Co-eluting, precise matrix compensation, <10% RSD) |
| Comparator Or Baseline | Generic Internal Standard (e.g., TPP) (Non-co-eluting, >19% RSD in complex matrices) |
| Quantified Difference | D10 isotope dilution reduces quantification variance by >50% compared to generic time-shifted internal standards. |
| Conditions | GC-MS/MS analysis of high-lipid (avocado) or resinous (cannabis) matrices post-QuEChERS extraction. |
Crucial for laboratories that must pass stringent proficiency testing and avoid costly sample re-runs due to matrix-induced recovery failures.
The fundamental premise of IDMS is that the internal standard and the analyte must experience the exact same ionization conditions simultaneously. Parathion-ethyl D10 achieves perfect chromatographic co-elution with native parathion-ethyl (ΔRT < 0.01 min) [1]. If a laboratory attempts to substitute Parathion-ethyl D10 with a structural analog like Parathion-methyl D6 or Diazinon-d10 to save costs, the retention times will differ by >0.5 minutes under standard GC gradients[1]. This temporal gap means the analog standard fails to correct for the specific localized matrix spikes that the native analyte encounters, degrading the ruggedness and accuracy of the analytical method.
| Evidence Dimension | Retention Time (RT) Delta vs. Native Parathion-ethyl |
| Target Compound Data | Parathion-ethyl D10 (ΔRT < 0.01 min) |
| Comparator Or Baseline | Structural analog IS (e.g., Parathion-methyl D6) (ΔRT > 0.5 min) |
| Quantified Difference | Perfect co-elution exposes the D10 standard to the exact same instantaneous source matrix as the analyte, unlike analogs separated by >0.5 min. |
| Conditions | Capillary GC/MS/MS temperature gradients. |
Guarantees that the internal standard accurately normalizes signal fluctuations, making the method rugged enough for high-throughput commercial testing.
Cannabis matrices are highly resinous and complex, causing severe matrix effects that complicate pesticide quantification. Parathion-ethyl D10 is the preferred internal standard for organophosphate screening in these matrices, ensuring that laboratories meet strict state-mandated recovery limits (e.g., California's 70–130% requirement) by perfectly compensating for extraction bias and ion suppression during GC-MS/MS analysis [1].
In the analysis of high-fat commodities such as avocado, oils, and dairy, lipid co-extractives cause unpredictable MS source suppression. Parathion-ethyl D10 is deployed alongside Enhanced Matrix Removal (EMR-Lipid) QuEChERS workflows to provide exact isotope dilution compensation, outperforming generic standards like TPP and ensuring reproducible trace-level quantification[2].
For high-throughput environmental and agricultural monitoring laboratories adhering to USDA PDP requirements, method ruggedness is paramount. Parathion-ethyl D10 is utilized as a designated internal standard in multi-mode inlet GC/MS/MS methods to maintain high precision and accuracy over hundreds of injections, preventing the gradual degradation of analyte signals from skewing reported data [3].